molecular formula C16H21NO3 B11750430 (4R)-4-Benzyl-3-(3-methylpentanoyl)-1,3-oxazolidin-2-one

(4R)-4-Benzyl-3-(3-methylpentanoyl)-1,3-oxazolidin-2-one

Cat. No.: B11750430
M. Wt: 275.34 g/mol
InChI Key: KRDPQMGISZMVOQ-TYZXPVIJSA-N
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Description

(4R)-4-Benzyl-3-(3-methylpentanoyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Benzyl-3-(3-methylpentanoyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Acylation: The final step involves the acylation of the oxazolidinone ring with 3-methylpentanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Benzyl halides, acyl chlorides, and bases like triethylamine.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxazolidinones.

Scientific Research Applications

(4R)-4-Benzyl-3-(3-methylpentanoyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (4R)-4-Benzyl-3-(3-methylpentanoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a chiral auxiliary, influencing the stereochemistry of reactions. It may also interact with biological targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4R)-4-Benzyl-3-(2-methylbutanoyl)-1,3-oxazolidin-2-one
  • (4R)-4-Benzyl-3-(4-methylhexanoyl)-1,3-oxazolidin-2-one
  • (4R)-4-Benzyl-3-(3-ethylpentanoyl)-1,3-oxazolidin-2-one

Comparison:

  • Uniqueness: (4R)-4-Benzyl-3-(3-methylpentanoyl)-1,3-oxazolidin-2-one is unique due to its specific acyl group, which can influence its reactivity and biological activity.
  • Reactivity: The presence of the 3-methylpentanoyl group can affect the compound’s reactivity in substitution and acylation reactions.
  • Biological Activity: The specific structure of this compound may confer unique biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

(4R)-4-benzyl-3-(3-methylpentanoyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H21NO3/c1-3-12(2)9-15(18)17-14(11-20-16(17)19)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12?,14-/m1/s1

InChI Key

KRDPQMGISZMVOQ-TYZXPVIJSA-N

Isomeric SMILES

CCC(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2

Canonical SMILES

CCC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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